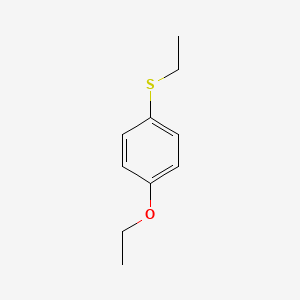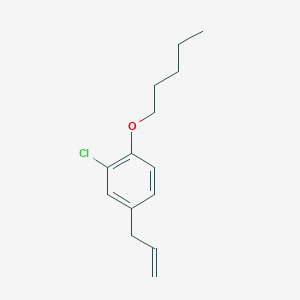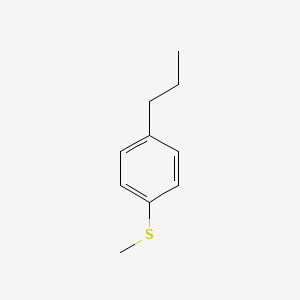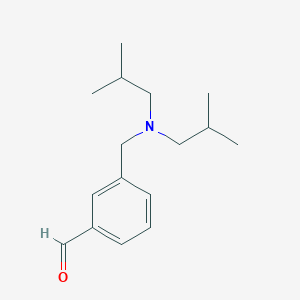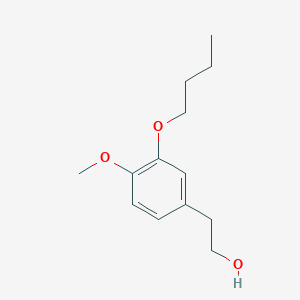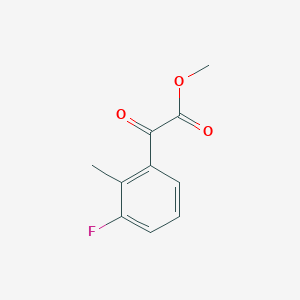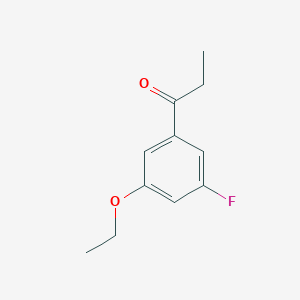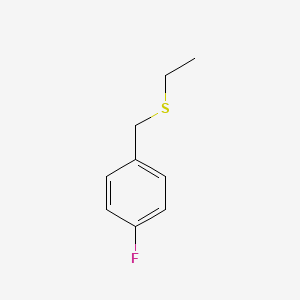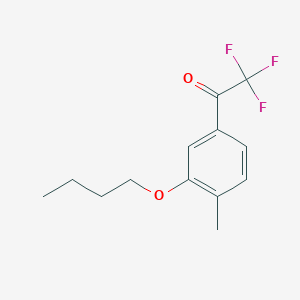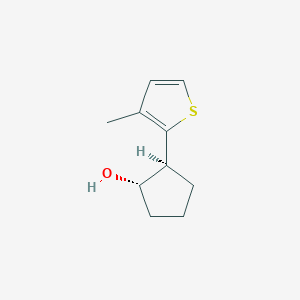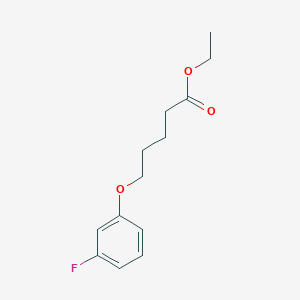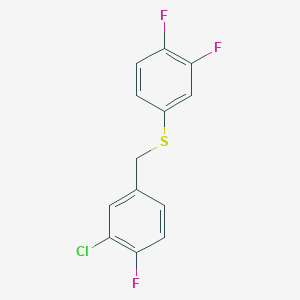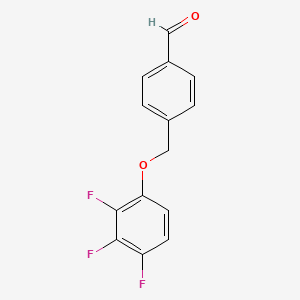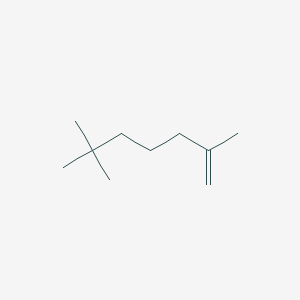
2,6,6-Trimethyl-1-heptene
描述
2,6,6-Trimethyl-1-heptene is an organic compound with the molecular formula C₁₀H₂₀. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in its heptene chain. This compound is notable for its structural complexity due to the presence of three methyl groups attached to the sixth carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-1-heptene can be achieved through various organic reactions. One common method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to isolate the compound from other reaction by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
2,6,6-Trimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bond in this compound to a single bond, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,6,6-trimethyl-1-heptanol, 2,6,6-trimethyl-1-heptanone, or 2,6,6-trimethylheptanoic acid.
Reduction: The major product is 2,6,6-trimethylheptane.
Substitution: Halogenated derivatives such as 2,6,6-trimethyl-1-chloroheptene or 2,6,6-trimethyl-1-bromoheptene.
科学研究应用
2,6,6-Trimethyl-1-heptene has various applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the metabolism of alkenes and their derivatives.
Medicine: Research into the pharmacological properties of its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2,6,6-Trimethyl-1-heptene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as an intermediate in organic synthesis. The specific pathways and targets depend on the nature of the reactions it undergoes and the conditions under which they occur.
相似化合物的比较
Similar Compounds
1-Heptene: A linear alkene with a similar carbon chain length but without the branching seen in 2,6,6-Trimethyl-1-heptene.
2,6-Dimethyl-1-heptene: A branched alkene with two methyl groups instead of three.
2,6,6-Trimethyl-2-heptene: An isomer with the double bond located between the second and third carbon atoms.
Uniqueness
This compound is unique due to its specific branching pattern and the position of the double bond. This structural uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and industrial applications.
属性
IUPAC Name |
2,6,6-trimethylhept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGIPCIRFURCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



